3-Hydroxycyclohexanecarbonitrile
Overview
Description
3-Hydroxycyclohexanecarbonitrile: is an organic compound with the molecular formula C7H11NO It is a derivative of cyclohexane, featuring a hydroxyl group (-OH) and a nitrile group (-CN) attached to the cyclohexane ring
Mechanism of Action
Target of Action
The primary targets of 3-Hydroxycyclohexanecarbonitrile are ene reductase (ER) and alcohol dehydrogenase (ADH) . These enzymes play a crucial role in setting both stereocenters of the compound .
Mode of Action
The compound interacts with its targets, ER and ADH, to set both stereocenters . This interaction results in changes at the molecular level, leading to the formation of the active pharmaceutical ingredient (API) building block .
Biochemical Pathways
The action of this compound affects several biochemical pathways. A C−H oxy-functionalization step is required to introduce the ketone functional group . This process involves the catalytic action of unspecific peroxygenases (UPOs), which are found to catalyze the desired allylic oxidation with high chemo- and regioselectivity .
Pharmacokinetics
The compound’s synthesis involves a three-step one-pot cascade, which could potentially influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the formation of the API building block (1S,3R)-3-hydroxycyclohexanecarbonitrile . The final product is obtained at titers of 85% with 97% ee and 99% de .
Action Environment
The action of this compound is influenced by environmental factors. The UPOs catalyze the desired allylic oxidation at substrate loadings of up to 200 mM, without the addition of organic cosolvents . This suggests that the compound’s action, efficacy, and stability can be influenced by the concentration of the substrate and the presence of organic cosolvents .
Biochemical Analysis
Biochemical Properties
It has been found that this compound can interact with certain enzymes such as ene reductase (ER) and alcohol dehydrogenase (ADH) in the process of setting stereocenters
Molecular Mechanism
It is known that it interacts with enzymes like ER and ADH
Metabolic Pathways
It is known that this compound interacts with enzymes like ER and ADH
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxycyclohexanecarbonitrile can be achieved through a multi-step process involving enzymatic catalysis. One notable method involves the use of an ene reductase and alcohol dehydrogenase to set the stereocenters. The process starts with commercially available cyclohexene-1-nitrile, which undergoes a C-H oxy-functionalization step to introduce the ketone functional group. This is followed by allylic oxidation catalyzed by unspecific peroxygenases, which exhibit high chemo- and regioselectivity .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using the same enzymatic processes. The use of biocatalysts such as unspecific peroxygenases, ene reductases, and alcohol dehydrogenases allows for high substrate loadings and efficient conversion rates, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxycyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: Allylic oxidation to introduce hydroxyl groups.
Reduction: Reduction of the nitrile group to form primary amines.
Substitution: Nucleophilic substitution reactions involving the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Unspecific peroxygenases are used for allylic oxidation under mild conditions without organic cosolvents.
Reduction: Catalytic hydrogenation or metal hydrides can be used to reduce the nitrile group.
Substitution: Strong nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
3-Hydroxycyclohexanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of chiral APIs and other fine chemicals.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors.
Comparison with Similar Compounds
Cyclohexanecarbonitrile: Lacks the hydroxyl group, making it less versatile in certain reactions.
3-Hydroxycyclohexanone: Contains a ketone group instead of a nitrile group, leading to different reactivity.
Cyclohexanol: Lacks the nitrile group, limiting its use in certain synthetic applications.
Uniqueness: 3-Hydroxycyclohexanecarbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which allows for a wide range of chemical transformations. Its ability to undergo selective enzymatic reactions makes it a valuable intermediate in the synthesis of chiral compounds .
Properties
IUPAC Name |
3-hydroxycyclohexane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNARHEUUIFYEIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24056-33-5 | |
Record name | 3-hydroxycyclohexane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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